
Anisole-d8
Vue d'ensemble
Description
Anisole-d8, also known as Methoxybenzene-d8, is a labeled analogue of Anisole . It has a molecular formula of C6D5OCD3 and a molecular weight of 116.19 . Anisole is used in perfumery .
Molecular Structure Analysis
The molecular structure of Anisole-d8 is similar to that of Anisole, with the hydrogen atoms replaced by deuterium atoms . Detailed structural analysis or 3D molecular orbital images specific to Anisole-d8 were not found in the literature.
Chemical Reactions Analysis
Anisole, which serves as an important model compound for lignin, a major component of biomass tar, was studied in a laminar-flow reactor system of N2 gas at temperatures of 300–650 °C . The decomposition products were analyzed using a gas chromatograph with mass spectrometric and flame ionization detectors . Similar studies specific to Anisole-d8 were not found in the literature.
Physical And Chemical Properties Analysis
Anisole is a clear liquid at room temperature, exuding a pleasant, ether-like odor . It has a boiling point of 154°C and a melting point of -37°C . The physical and chemical properties of Anisole-d8 might be similar to those of Anisole, but with slight differences due to the presence of deuterium atoms.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Anisole-d8, focusing on six unique fields:
Fluorescence Spectroscopy
Anisole-d8 is used in fluorescence spectroscopy for temperature measurements. Its fluorescence properties change with temperature, making it a valuable tracer for studying thermal dynamics in various systems, including combustion processes and fluid dynamics .
Combustion Diagnostics
Anisole-d8 is utilized in combustion diagnostics as a fluorescent tracer. Its high-fluorescence quantum yield and large Stokes shift enhance signal intensity, making it ideal for visualizing fuel distribution and temperature in combustion engines .
Mécanisme D'action
Target of Action
Anisole-d8, also known as methoxybenzene-d8, primarily targets cell signaling pathways and gene expression mechanisms . These targets play crucial roles in regulating various cellular processes, including growth, differentiation, and response to external stimuli.
Mode of Action
Anisole-d8 interacts with its targets by modulating the activity of specific signaling molecules and transcription factors. This interaction can lead to changes in gene expression patterns, thereby influencing cellular behavior and function . The exact molecular interactions are still under investigation, but it is believed that Anisole-d8 can affect the binding affinity of transcription factors to DNA, altering the transcriptional activity of certain genes.
Biochemical Pathways
The biochemical pathways affected by Anisole-d8 include those involved in cell growth, apoptosis, and stress response. By modulating these pathways, Anisole-d8 can influence the downstream effects such as protein synthesis, cell cycle progression, and cellular metabolism . These changes can have significant implications for cell survival and adaptation to environmental changes.
Pharmacokinetics
The pharmacokinetics of Anisole-d8 involve its absorption, distribution, metabolism, and excretion (ADME) properties. Anisole-d8 is absorbed into the bloodstream and distributed to various tissues where it exerts its effects. It undergoes metabolic transformation primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted from the body through urine . The bioavailability of Anisole-d8 is influenced by its metabolic stability and the efficiency of its absorption and distribution processes.
Result of Action
At the molecular level, the action of Anisole-d8 results in altered gene expression and protein synthesis. This can lead to changes in cellular functions such as proliferation, differentiation, and response to stress. At the cellular level, these molecular changes can manifest as modifications in cell morphology, growth rate, and survival . The overall effect of Anisole-d8’s action is a modulation of cellular behavior in response to environmental and internal signals.
Action Environment
The efficacy and stability of Anisole-d8 are influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, higher temperatures can increase the rate of metabolic reactions, potentially enhancing the activity of Anisole-d8. Conversely, extreme pH levels can affect the stability of the compound, reducing its effectiveness . Additionally, the presence of other chemicals can either synergize with or inhibit the action of Anisole-d8, depending on their nature and concentration.
Safety and Hazards
Anisole-d8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480548 | |
| Record name | Anisole-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54887-54-6 | |
| Record name | Anisole-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54887-54-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is anisole-d8 used in spectroscopic studies of anisole?
A1: Anisole-d8, the isotopologue of anisole where all eight hydrogen atoms are replaced with deuterium, is a valuable tool in spectroscopic analysis. [, ] The substitution of hydrogen with deuterium leads to characteristic shifts in vibrational frequencies observed in techniques like infrared and Raman spectroscopy. These shifts help to confirm assignments of specific vibrational modes to particular molecular motions. [] This is particularly useful for complex molecules like anisole, where overlapping signals can make interpretation challenging.
Q2: How does deuteration of anisole help understand its reactivity with organometallic platinum complexes?
A2: Researchers used anisole-d8 in kinetic isotope effect studies to investigate the mechanism of anisole activation by organoplatinum(II) complexes. [] By comparing the reaction rates of anisole and anisole-d8 with the platinum complex, they observed a significant kinetic isotope effect (kH/kD = 3.6). This substantial isotope effect provided strong evidence that the breaking of a carbon-hydrogen bond in anisole is the rate-determining step in the overall reaction mechanism. [] This information is crucial for understanding the selectivity and efficiency of such reactions, potentially leading to improved catalyst design for similar transformations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

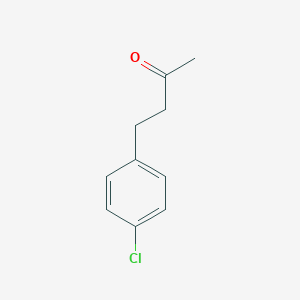
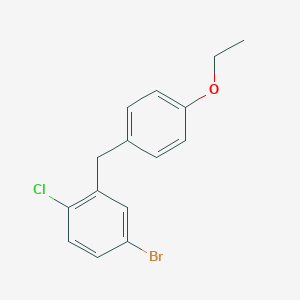
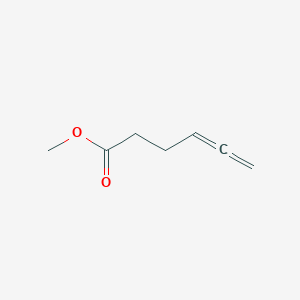
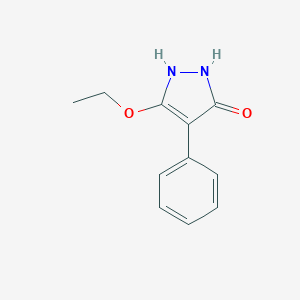
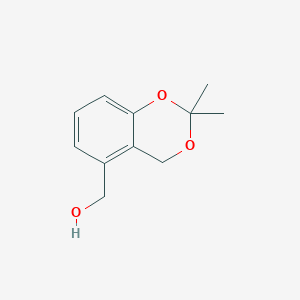
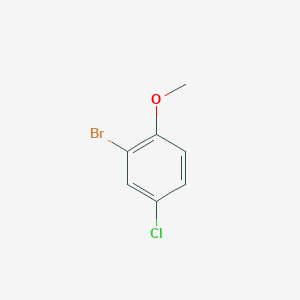
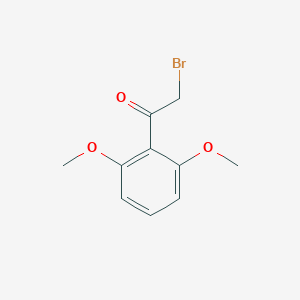

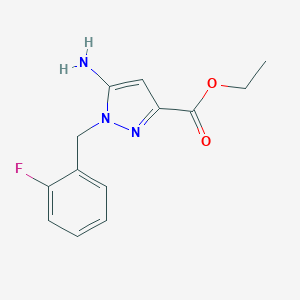
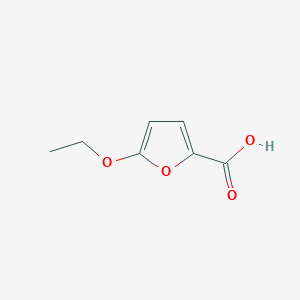
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
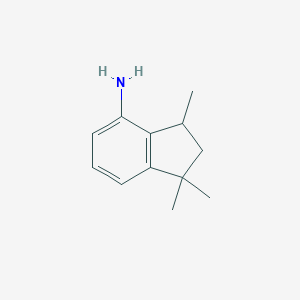
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)